(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate
CAS No.:
Cat. No.: VC13715079
Molecular Formula: C31H28BF4N3
Molecular Weight: 529.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H28BF4N3 |
|---|---|
| Molecular Weight | 529.4 g/mol |
| IUPAC Name | (2S,3S)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C31H28N3.BF4/c1-21-18-22(2)29(23(3)19-21)33-20-34-30(25-14-8-5-9-15-25)28(24-12-6-4-7-13-24)32-31(34)26-16-10-11-17-27(26)33;2-1(3,4)5/h4-20,28,30H,1-3H3;/q+1;-1/t28-,30-;/m0./s1 |
| Standard InChI Key | OMCWIJOQCQLKEZ-OLODFECESA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]([C@@H](N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C |
| SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C |
| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate (CAS 2254325-49-8) belongs to the imidazoquinazoline class, characterized by a fused bicyclic system comprising imidazole and quinazoline rings. The molecule’s core is substituted with a mesityl group (2,4,6-trimethylphenyl) at position 6 and two phenyl groups at positions 2 and 3, with absolute stereochemistry assigned as (2S,3S) . The tetrafluoroborate ([BF₄]⁻) counterion stabilizes the cationic imidazoquinazolinium moiety .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₈BF₄N₃ |
| Molecular Weight | 529.4 g/mol |
| IUPAC Name | (2S,3S)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium tetrafluoroborate |
| SMILES | B-(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C@HC6=CC=CC=C6)C |
| Stereochemistry | (2S,3S) configuration |
The stereogenic centers at C2 and C3 induce a rigid, non-planar conformation that enhances enantioselective interactions in catalytic applications .
Synthesis and Purification
Synthetic Route
The synthesis involves a multi-step sequence starting with the preparation of a chiral dihydroimidazole precursor. Key steps include:
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Cyclocondensation: Reaction of (1S,2S)-1,2-diphenylethane-1,2-diamine with 2-fluoro-4,6-dimethylbenzaldehyde under acidic conditions to form the imidazoline intermediate .
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Quaternization: Treatment with triethyl orthoformate and ammonium tetrafluoroborate (NH₄BF₄) at 120°C to generate the imidazoquinazolinium cation and incorporate the [BF₄]⁻ counterion .
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Recrystallization: Purification via solvent extraction (ethyl acetate/water) followed by recrystallization from ethyl acetate yields the final product in >95% purity .
Optimization Challenges
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Steric Hindrance: The mesityl group’s bulkiness necessitates prolonged reaction times (4–6 hours) for complete quaternization .
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Stereochemical Integrity: Racemization at C2/C3 is minimized by maintaining reaction temperatures below 130°C .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Distinct signals include δ 8.44 ppm (imidazolinium proton), δ 7.35–7.67 ppm (phenyl and mesityl aromatic protons), and δ 2.10–2.45 ppm (mesityl methyl groups) .
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¹³C NMR: The cationic nitrogen at C6 resonates at δ 148.2 ppm, while the tetrafluoroborate counterion shows no observable signal due to quadrupolar relaxation.
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 529.378 ([M]⁺), consistent with the theoretical molecular weight .
Applications in Asymmetric Catalysis
N-Heterocyclic Carbene (NHC) Precursor
Deprotonation of the imidazoquinazolinium cation generates a chiral NHC ligand, which coordinates to transition metals (e.g., Cu, Rh) to form catalytically active complexes .
Table 2: Catalytic Performance in β-Borylation Reactions
| Substrate | Conversion (%) | Enantiomeric Excess (ee) |
|---|---|---|
| Methyl acrylate | 92 | 88 (R) |
| Ethyl cinnamate | 85 | 91 (S) |
| tert-Butyl vinyl ether | 78 | 84 (R) |
Data adapted from copper-catalyzed β-borylation studies demonstrate the ligand’s efficacy in inducing high stereoselectivity .
Pharmaceutical Relevance
While direct biological data for this compound remain limited, structural analogs in the imidazoquinazoline class exhibit:
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Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: IC₅₀ = 12 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.
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